molecular formula C16H16N2 B607422 Fc 11a-2 CAS No. 960119-75-9

Fc 11a-2

Cat. No.: B607422
CAS No.: 960119-75-9
M. Wt: 236.32
InChI Key: LAPXJMHYUYXOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fc 11a-2 involves the preparation of benzimidazole derivatives. The specific synthetic routes and reaction conditions are detailed in various research studies. For instance, one study describes the synthesis of novel benzimidazole derivatives targeting the NLRP3 inflammasome . The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Fc 11a-2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Fc 11a-2 has a wide range of scientific research applications, including:

Mechanism of Action

Fc 11a-2 exerts its effects by inhibiting the formation of the NLRP3 inflammasome. The molecular targets involved include caspase-1, which is blocked by this compound, preventing the activation of interleukin-1β and interleukin-18 . This inhibition reduces inflammation and prevents the progression of inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fc 11a-2 include other benzimidazole derivatives that inhibit the NLRP3 inflammasome. Some examples are:

    MCC950: Another potent NLRP3 inflammasome inhibitor.

    Oltipraz: A benzimidazole derivative with anti-inflammatory properties.

Uniqueness

This compound is unique due to its high potency and oral activity as an NLRP3 inflammasome inhibitor. Its ability to effectively block caspase-1 activation and prevent the activation of interleukin-1β and interleukin-18 sets it apart from other similar compounds .

Properties

CAS No.

960119-75-9

Molecular Formula

C16H16N2

Molecular Weight

236.32

IUPAC Name

1-ethyl-5-methyl-2-phenylbenzimidazole

InChI

InChI=1S/C16H16N2/c1-3-18-15-10-9-12(2)11-14(15)17-16(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

LAPXJMHYUYXOQN-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)N=C1C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fc11a-2;  Fc11a2;  Fc11a 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fc 11a-2
Reactant of Route 2
Reactant of Route 2
Fc 11a-2
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fc 11a-2
Reactant of Route 4
Reactant of Route 4
Fc 11a-2
Reactant of Route 5
Reactant of Route 5
Fc 11a-2
Reactant of Route 6
Fc 11a-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.